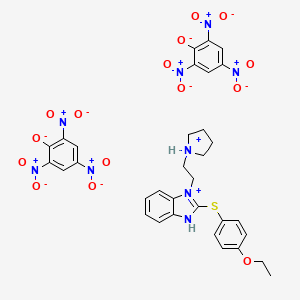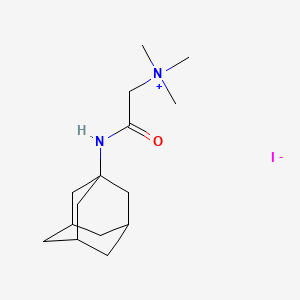
((1-Adamantylcarbamoyl)methyl)trimethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1-Adamantylcarbamoyl)methyl)trimethylammonium iodide is a quaternary ammonium compound featuring an adamantyl group, a carbamoyl linkage, and a trimethylammonium iodide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1-Adamantylcarbamoyl)methyl)trimethylammonium iodide typically involves the reaction of 1-adamantylamine with formaldehyde and trimethylamine, followed by iodination. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C)
Solvent: Aqueous or organic solvents like ethanol or methanol
Catalysts: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, ensuring high purity and yield. The use of automated reactors and precise control of reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
((1-Adamantylcarbamoyl)methyl)trimethylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The adamantyl group can undergo oxidation, while the ammonium moiety can participate in reduction reactions.
Hydrolysis: The carbamoyl linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted ammonium salts, oxidized adamantyl derivatives, and hydrolyzed carbamoyl compounds.
Scientific Research Applications
Chemistry
In chemistry, ((1-Adamantylcarbamoyl)methyl)trimethylammonium iodide is used as a phase-transfer catalyst and in the synthesis of complex organic molecules.
Biology
In biological research, this compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine
In medicine, it is explored for its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry
Industrially, this compound is used in the formulation of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of ((1-Adamantylcarbamoyl)methyl)trimethylammonium iodide involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to antimicrobial effects. Additionally, the adamantyl group can interact with hydrophobic regions of proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Tetramethylammonium iodide: A simpler quaternary ammonium compound with similar cationic properties.
(Ferrocenylmethyl)trimethylammonium iodide: Another quaternary ammonium compound with a ferrocenyl group instead of an adamantyl group.
Uniqueness
((1-Adamantylcarbamoyl)methyl)trimethylammonium iodide is unique due to the presence of the adamantyl group, which imparts rigidity and hydrophobicity, enhancing its interaction with biological membranes and proteins. This makes it particularly useful in applications requiring strong membrane disruption or protein interaction.
Properties
CAS No. |
25517-04-8 |
|---|---|
Molecular Formula |
C15H27IN2O |
Molecular Weight |
378.29 g/mol |
IUPAC Name |
[2-(1-adamantylamino)-2-oxoethyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C15H26N2O.HI/c1-17(2,3)10-14(18)16-15-7-11-4-12(8-15)6-13(5-11)9-15;/h11-13H,4-10H2,1-3H3;1H |
InChI Key |
UDEWRGKOSVCSKG-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CC(=O)NC12CC3CC(C1)CC(C3)C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


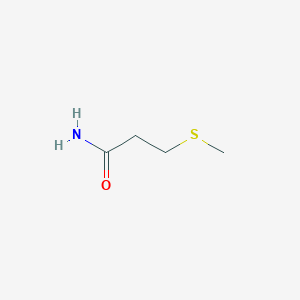
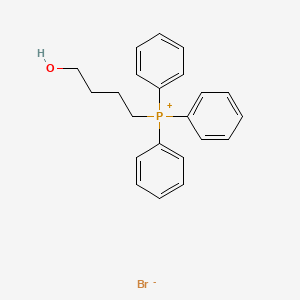
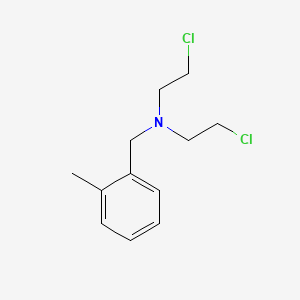
![N-[(dimethylamino)methylene]-N'-(5-iodo-2-pyridinyl)thiourea](/img/structure/B15197841.png)
![6-Methyl-3-(p-tolyl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B15197845.png)
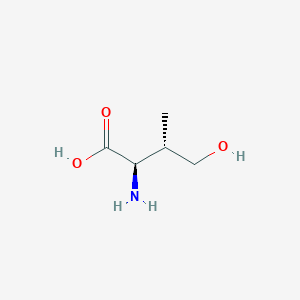
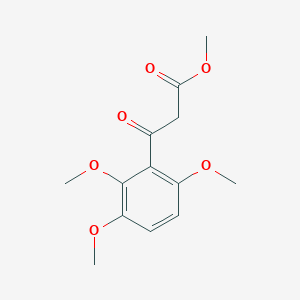
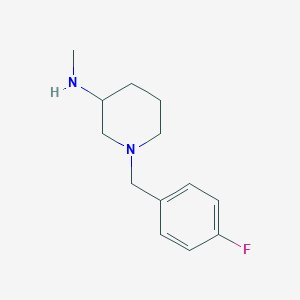
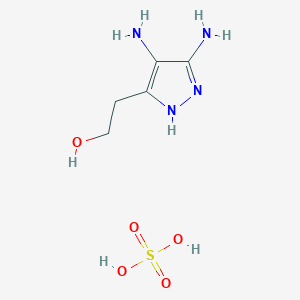
![6-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15197880.png)
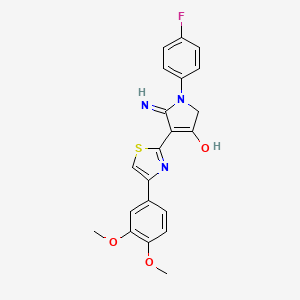
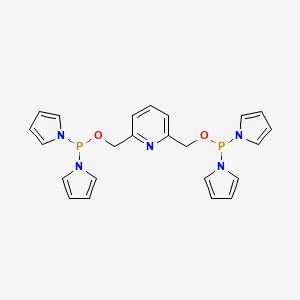
![(3S)-3-amino-4-oxo-4-[[(2S)-1-oxo-1-[(2,2,4,4-tetramethylthietan-3-yl)amino]propan-2-yl]amino]butanoic acid](/img/structure/B15197897.png)
